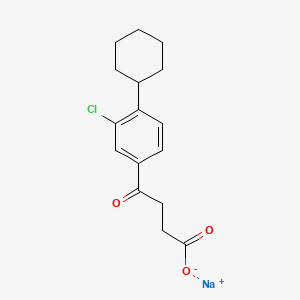

Bucloxic acid sodium

説明

Bucloxic acid sodium (chemical name: sodium 3-chloro-4-cyclohexyl-γ-oxobenzenebutanoate) is a nonsteroidal anti-inflammatory drug (NSAID) derived from the arylalkanoic acid class. It was initially developed as a neuromuscular and anti-inflammatory agent for chronic glomerular nephropathy . However, due to severe toxic effects observed in preclinical and clinical studies, it was never commercialized and remains restricted to research applications .

特性

CAS番号 |

32808-52-9 |

|---|---|

分子式 |

C16H18ClNaO3 |

分子量 |

316.75 g/mol |

IUPAC名 |

sodium;4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate |

InChI |

InChI=1S/C16H19ClO3.Na/c17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11;/h6-7,10-11H,1-5,8-9H2,(H,19,20);/q;+1/p-1 |

InChIキー |

OFRBVEGXSAGHEW-UHFFFAOYSA-M |

正規SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.[Na+] |

関連するCAS |

32808-51-8 (Parent) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Bucloxic acid sodium can be synthesized through the reaction of bucloxic acid with sodium hydroxide. The process involves dissolving bucloxic acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to form the sodium salt. The reaction is typically carried out at room temperature with constant stirring until the reaction is complete .

Industrial Production Methods

Industrial production of bucloxic acid sodium involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards. The reaction mixture is filtered to remove any impurities, and the resulting solution is evaporated to obtain bucloxic acid sodium crystals .

化学反応の分析

Types of Reactions

Bucloxic acid sodium undergoes several types of chemical reactions, including:

Neutralization Reactions: Reacts with acids to form bucloxic acid and the corresponding salt

Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of reactive functional groups

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, potassium hydroxide.

Solvents: Ethanol, water

Major Products Formed

Neutralization: Bucloxic acid and sodium chloride.

Substitution: Various substituted derivatives depending on the reagents used

科学的研究の応用

Bucloxic acid sodium has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry

Biology: Studied for its effects on cellular processes and as a tool in biochemical assays

Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions and pain management

Industry: Utilized in the formulation of pharmaceutical products and as an additive in various industrial processes

作用機序

Bucloxic acid sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, bucloxic acid sodium reduces the production of prostaglandins, thereby alleviating inflammation and pain .

類似化合物との比較

Comparison with Structurally Similar Compounds

Propionic Acid Derivatives

Bucloxic acid is structurally related to propionic acid derivatives like ibuprofen and naproxen , which share a carboxylic acid group attached to an aromatic system.

Key Differences :

Arylalkanoic Acid Analogues

Trepibutone (4-Oxobutanoic Derivative)

A structurally related compound with a 4-oxobutanoic chain instead of a γ-oxo group.

Structural Insight : The absence of anti-inflammatory activity in trepibutone underscores the importance of the γ-oxo group in bucloxic acid’s COX inhibition .

Pyrrazole Derivatives

Flumizole

A short-acting NSAID with a pyrrazole core but distinct pharmacokinetics.

Key Insight : Flumizole’s shorter half-life reduces accumulation risk, making it safer for acute use compared to bucloxic acid .

Comparison with Functionally Similar Compounds

Data Table: Comparative Overview of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。